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Introduction
Dapagliflozin is a first-in-class, potent, and highly selective inhibitor of the sodium-glucose

cotransporter 2 (SGLT2), a protein primarily expressed in the proximal renal tubules. By

reversibly inhibiting SGLT2, dapagliflozin reduces the reabsorption of filtered glucose from the

tubular lumen and promotes urinary glucose excretion, thereby lowering blood glucose levels in

an insulin-independent manner.[1] This unique mechanism of action has positioned

dapagliflozin as a significant therapeutic agent not only for the management of type 2

diabetes (T2D) but also for the treatment of heart failure with reduced ejection fraction (HFrEF)

and chronic kidney disease (CKD). This technical guide provides a comprehensive chronology

of the clinical development of dapagliflozin, detailing key clinical trials, their methodologies,

and outcomes, and exploring the underlying signaling pathways.

Chronology of Clinical Development
The clinical development of dapagliflozin has been a multi-phase journey, beginning with

foundational Phase 1 studies to establish safety and pharmacokinetics, progressing through

Phase 2 to determine dose-ranging and proof-of-concept, and culminating in large-scale Phase

3 trials to demonstrate efficacy and safety in diverse patient populations. This has been

followed by landmark cardiovascular and renal outcome trials that have expanded its

therapeutic indications.
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Figure 1: Simplified Chronology of Dapagliflozin's Clinical Development.

Phase 1 Clinical Trials
The initial phase of clinical development for dapagliflozin focused on assessing its safety,

tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in healthy volunteers and

patients with T2D. A multitude of Phase 1 studies were conducted to investigate various

formulations, potential drug-drug interactions, and the effect of food on absorption.

Table 1: Selected Phase 1 Clinical Trials of Dapagliflozin
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Trial Identifier Title Status Phase Purpose

NCT01135446

Pharmacodynam

ics,

Pharmacokinetic

s, Safety and

Tolerability of

Ultra Low Doses

of Dapagliflozin

in Healthy

Subjects[2]

Completed 1

To assess the

PD, PK, safety,

and tolerability of

low doses of

dapagliflozin.

NCT00908271

Study of the

Absolute Oral

Bioavailability of

Dapagliflozin in

Healthy

Subjects[2]

Completed 1

To determine the

absolute oral

bioavailability of

dapagliflozin.

NCT00842556

Pharmacokinetic

Drug Interaction

Study of

Dapagliflozin and

Glimepiride or

Sitagliptin in

Healthy

Subjects[2]

Completed 1

To evaluate the

potential PK

interactions with

other common

T2D

medications.

Phase 2 Clinical Trials
Phase 2 studies were designed to evaluate the efficacy, safety, and dose-response of

dapagliflozin in patients with T2D. These trials provided the foundational evidence for the

glucose-lowering effects of dapagliflozin and helped to select the optimal doses for further

investigation in Phase 3.

Table 2: Selected Phase 2 Clinical Trials of Dapagliflozin
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Trial Identifier Title Status Phase Key Findings

NCT00263276

A Trial of BMS-

512148 in

Patients With

Type 2 Diabetes

Mellitus

Completed 2

Demonstrated

dose-dependent

reductions in

fasting serum

glucose and

improvements in

oral glucose

tolerance tests in

T2D patients.[1]

N/A

12-week

monotherapy

study in

treatment-naïve

T2D patients

Completed 2

Showed

significant

reductions in

HbA1c (-0.55%

to -0.90%)

compared to

placebo

(-0.18%).[1]

N/A

12-week study in

patients on

insulin therapy

Completed 2

Resulted in

significant

increases in

urinary glucose

excretion (up to

85 g/day ).[1]

Phase 3 Clinical Trials for Type 2 Diabetes
The Phase 3 program for dapagliflozin in T2D was extensive, evaluating its efficacy and

safety as monotherapy, as an add-on to other oral antidiabetic agents, and in combination with

insulin. These trials consistently demonstrated clinically meaningful reductions in glycated

hemoglobin (HbA1c), as well as beneficial effects on body weight and blood pressure.

Table 3: Key Phase 3 Clinical Trials of Dapagliflozin in Type 2 Diabetes
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Trial

Identifier
Official Title

Patient

Population
Intervention

Primary

Endpoint

Key Efficacy

Results

NCT0052887

9

A Multicenter,

Randomized,

Double-Blind,

Placebo-

Controlled,

Parallel

Group, Phase

3 Trial to

Evaluate the

Safety and

Efficacy of

Dapagliflozin

as

Monotherapy

in Subjects

With Type 2

Diabetes

Who Have

Inadequate

Glycemic

Control With

Diet and

Exercise

Drug-naïve

T2D patients

Dapagliflozin

(2.5, 5, 10

mg) or

placebo

Change from

baseline in

HbA1c at 24

weeks

Dapagliflozin

10 mg

showed a

mean change

in HbA1c of

-0.85% vs

-0.18% for

placebo.[3]

NCT0052887

9 (Extension)

Long-term

extension of

the above

trial

T2D patients

on metformin

Dapagliflozin

(2.5, 5, 10

mg) or

placebo +

metformin

Change from

baseline in

HbA1c at 102

weeks

Sustained

reductions in

HbA1c at 102

weeks with all

dapagliflozin

doses

compared to

placebo.[4]

Landmark Cardiovascular and Renal Outcome Trials
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Beyond glycemic control, the clinical development of dapagliflozin has been defined by three

landmark trials that have established its role in reducing cardiovascular and renal events:

DECLARE-TIMI 58, DAPA-HF, and DAPA-CKD.

DECLARE-TIMI 58
The Dapagliflozin Effect on Cardiovascular Events (DECLARE-TIMI 58) trial was a large-

scale, randomized, double-blind, placebo-controlled Phase 3b trial designed to evaluate the

cardiovascular outcomes of dapagliflozin in a broad population of patients with T2D.[5][6]

Experimental Protocol: DECLARE-TIMI 58 (NCT01730534)

Patient Population: 17,160 patients with T2D and either established atherosclerotic

cardiovascular disease or multiple risk factors for atherosclerotic cardiovascular disease.[5]

Intervention: Patients were randomized to receive either dapagliflozin 10 mg once daily or

placebo, in addition to their standard of care.[7]

Primary Efficacy Endpoints:

A composite of cardiovascular death, myocardial infarction, or ischemic stroke (MACE).

A composite of cardiovascular death or hospitalization for heart failure.[5]

Primary Safety Endpoint: The primary safety variable was the composite of cardiovascular

death, MI, or ischemic stroke.[7]

Statistical Analysis: The trial was designed to assess both non-inferiority and superiority for

the primary efficacy endpoints.[7]

Table 4: Key Results of the DECLARE-TIMI 58 Trial
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Outcome
Dapagliflozin

(%)
Placebo (%)

Hazard Ratio

(95% CI)
P-value

MACE 8.8 9.4 0.93 (0.84-1.03) 0.17

CV death or HHF 4.9 5.8 0.83 (0.73-0.95) 0.005

Renal Composite

Outcome
4.3 5.6 0.76 (0.67-0.87) <0.001

DAPA-HF
The Dapagliflozin and Prevention of Adverse Outcomes in Heart Failure (DAPA-HF) trial was

a pivotal study that investigated the efficacy and safety of dapagliflozin in patients with heart

failure and reduced ejection fraction, both with and without T2D.[8]

Experimental Protocol: DAPA-HF (NCT03036124)

Patient Population: 4,744 patients with New York Heart Association (NYHA) class II, III, or IV

heart failure and a left ventricular ejection fraction of 40% or less.[9]

Inclusion Criteria: Included patients with an elevated N-terminal pro-B-type natriuretic

peptide (NT-proBNP) level and an estimated glomerular filtration rate (eGFR) of at least 30

mL/min/1.73 m².[10]

Intervention: Patients were randomized to receive dapagliflozin 10 mg once daily or

placebo, in addition to standard heart failure therapy.[11]

Primary Outcome: A composite of worsening heart failure (hospitalization or an urgent visit

requiring intravenous therapy) or cardiovascular death.[11][12]

Table 5: Key Results of the DAPA-HF Trial
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Outcome

Dapagliflozin

(Events/100

patient-years)

Placebo

(Events/100

patient-years)

Hazard Ratio

(95% CI)
P-value

Primary

Composite

Outcome

11.6 15.6 0.74 (0.65-0.85) <0.001

CV Death 9.6 11.5 0.82 (0.69-0.98) 0.029

Worsening Heart

Failure
10.0 13.7 0.70 (0.59-0.83) <0.001

DAPA-CKD
The Dapagliflozin and Prevention of Adverse Outcomes in Chronic Kidney Disease (DAPA-

CKD) trial was designed to assess the effect of dapagliflozin on renal and cardiovascular

events in patients with CKD, with and without T2D.[13]

Experimental Protocol: DAPA-CKD (NCT03036150)

Patient Population: 4,304 patients with an eGFR of 25 to 75 ml/min/1.73 m² and a urinary

albumin-to-creatinine ratio of 200 to 5,000 mg/g.[13][14]

Inclusion Criteria: Patients were required to be on a stable and maximally tolerated dose of

an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin II receptor blocker

(ARB).[14][15]

Exclusion Criteria: Included patients with type 1 diabetes, polycystic kidney disease, lupus

nephritis, or ANCA-associated vasculitis.[15]

Intervention: Patients were randomized to receive dapagliflozin 10 mg once daily or

placebo.[16]

Primary Outcome: A composite of a sustained decline in eGFR of at least 50%, end-stage

kidney disease, or death from renal or cardiovascular causes.[14][15]

Table 6: Key Results of the DAPA-CKD Trial
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Outcome
Dapagliflozin

(%)
Placebo (%)

Hazard Ratio

(95% CI)
P-value

Primary

Composite

Outcome

9.2 14.5 0.61 (0.51-0.72) <0.001

Renal Composite

Outcome
5.6 6.8 0.56 (0.45-0.68) <0.001

CV Death or

HHF
4.6 6.4 0.71 (0.55-0.92) 0.009

Signaling Pathways and Mechanism of Action
The primary mechanism of action of dapagliflozin is the inhibition of SGLT2 in the proximal

renal tubule. This leads to a cascade of downstream effects that contribute to its glycemic,

cardiovascular, and renal benefits.
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Figure 2: Simplified Signaling Pathway of Dapagliflozin's Action.
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Beyond its direct effects on glucose and sodium handling, dapagliflozin has been shown to

modulate several intracellular signaling pathways. Studies suggest that dapagliflozin can

activate Sirtuin 1 (SIRT1) signaling, which is involved in cellular responses to glucose

deprivation and may contribute to its cardiovascular protective effects.[12] Additionally,

dapagliflozin has been shown to attenuate cardiac fibrosis and inflammation by reverting the

Hypoxia-Inducible Factor-2α (HIF-2α) signaling pathway.[17] The renal hemodynamic effects of

dapagliflozin are thought to be mediated by an increase in tubuloglomerular feedback, leading

to afferent arteriolar vasoconstriction and a reduction in intraglomerular pressure, which

contributes to its renoprotective effects.[18][19]

Experimental Workflow of a Representative Clinical
Trial (DAPA-CKD)
The successful execution of large-scale clinical trials like DAPA-CKD involves a meticulous and

well-structured workflow from patient screening to data analysis.
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Figure 3: Experimental Workflow of the DAPA-CKD Trial.

Conclusion
The clinical development of dapagliflozin represents a paradigm shift in the treatment of T2D

and related cardiorenal complications. From its initial development as a glucose-lowering

agent, rigorous and well-designed clinical trials have unveiled its profound benefits in patients
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with heart failure and chronic kidney disease, irrespective of their diabetes status. The

comprehensive clinical trial program, from early phase studies to the landmark DECLARE-TIMI

58, DAPA-HF, and DAPA-CKD trials, has provided robust evidence for its efficacy and safety.

The ongoing research into its intricate mechanisms of action continues to elucidate the full

spectrum of its therapeutic potential. This in-depth guide provides a technical overview of the

chronology and key data from the clinical development of dapagliflozin, offering a valuable

resource for researchers, scientists, and drug development professionals in the field.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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